

# L-N-Boc-5-chlorotryptophan: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *L-N-Boc-5-chlorotryptophan*

Cat. No.: B570162

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **L-N-Boc-5-chlorotryptophan**, a halogenated derivative of the amino acid tryptophan that is crucial in peptide synthesis and drug discovery. This document outlines its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in scientific research.

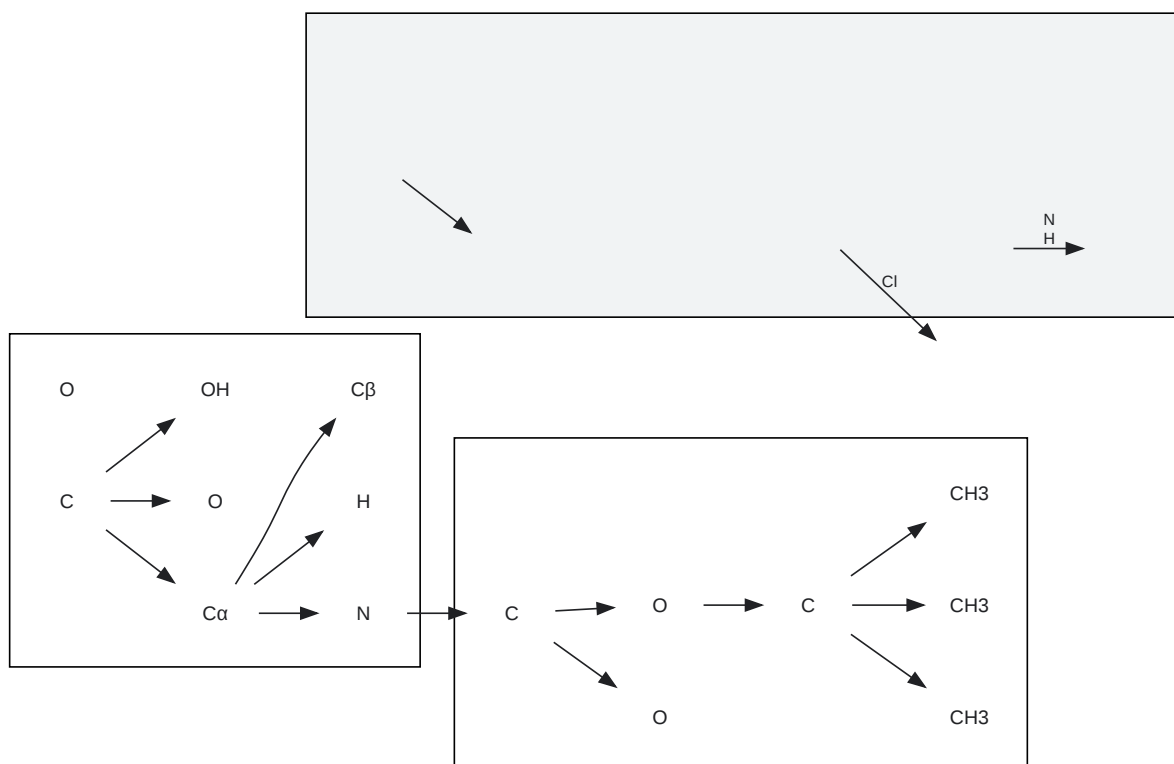
## Core Concepts: Structure and IUPAC Name

**L-N-Boc-5-chlorotryptophan** is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring. This modification enhances its utility as a building block in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions at the amino group while allowing for the incorporation of a halogenated tryptophan residue into peptide chains.

The systematic IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(5-chloro-1H-indol-3-yl)propanoic acid<sup>[1]</sup>.

## Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **L-N-Boc-5-chlorotryptophan**.



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Caption: 2D structure of **L-N-Boc-5-chlorotryptophan**.

## Physicochemical Properties

A summary of the key physicochemical properties of **L-N-Boc-5-chlorotryptophan** is presented in the table below. This data is essential for handling, storage, and application of the compound in experimental settings.

| Property          | Value  |
|-------------------|--|
| Molecular Formula | C16H19ClN2O4   |
| Molecular Weight  | 338.79 g/mol <a href="#">[1]</a>   |
| CAS Number        | 114873-08-4  |
| Appearance        | Colorless crystals or white solid  |
| Solubility        | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol <a href="#">[2]</a> |

## Experimental Protocols

### Synthesis of L-N-Boc-5-chlorotryptophan

The synthesis of **L-N-Boc-5-chlorotryptophan** is typically achieved through the Boc-protection of the commercially available 5-chloro-L-tryptophan. The following protocol outlines a general procedure for this reaction.

Materials:

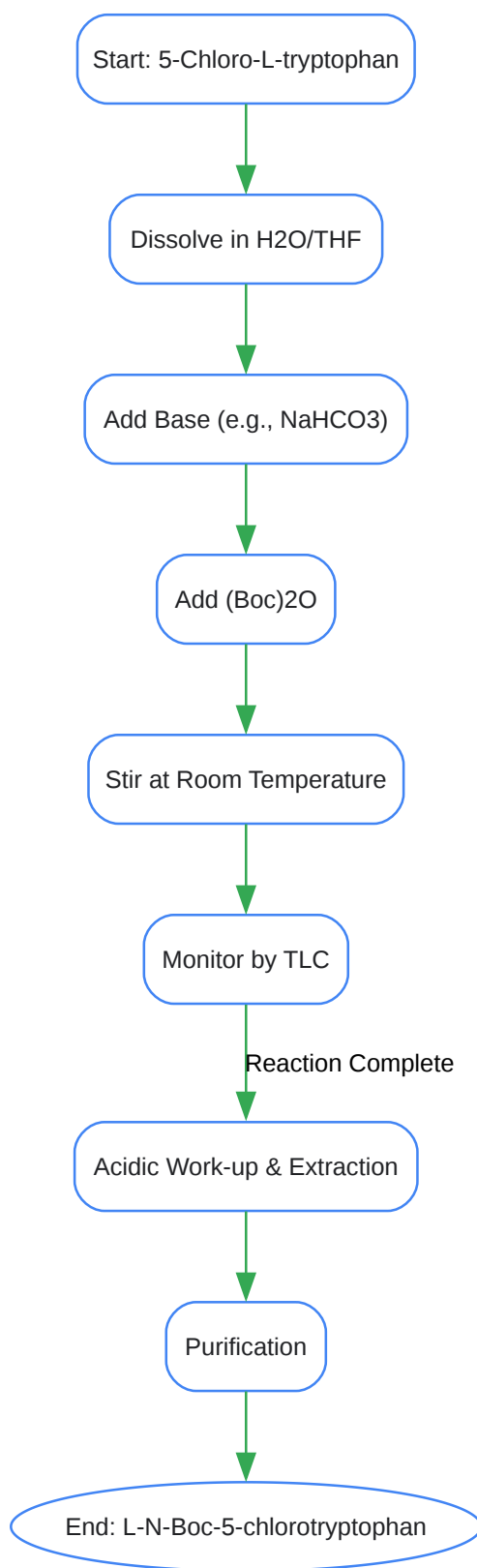
- 5-chloro-L-tryptophan
- Di-tert-butyl dicarbonate (Boc)<sub>2</sub>O
- A suitable base (e.g., sodium bicarbonate, triethylamine)
- A suitable solvent (e.g., a mixture of water and tetrahydrofuran (THF))
- Ethyl acetate
- Aqueous HCl solution (e.g., 1M)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Dissolution:** Dissolve 5-chloro-L-tryptophan in a mixture of water and THF.
- **Basification:** Add a suitable base to the solution to deprotonate the amino group, facilitating the subsequent nucleophilic attack.
- **Boc Protection:** Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, acidify the mixture with an aqueous HCl solution to a pH of approximately 2-3.
  - Extract the product into an organic solvent such as ethyl acetate.
  - Wash the organic layer sequentially with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure **L-N-Boc-5-chlorotryptophan**.

## General Workflow for Boc Protection

The following diagram illustrates the general workflow for the Boc protection of an amino acid.



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Caption: General workflow for the synthesis of **L-N-Boc-5-chlorotryptophan**.

## Applications in Research and Drug Development

**L-N-Boc-5-chlorotryptophan** is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS). The Boc protecting group ensures that the alpha-amino group of the tryptophan derivative does not participate in peptide bond formation until it is selectively removed. The presence of the chlorine atom on the indole ring can serve several purposes in drug design and development:

- **Modulation of Biological Activity:** Halogenation can significantly alter the electronic and lipophilic properties of a peptide, potentially leading to enhanced binding affinity for its biological target, improved metabolic stability, or altered pharmacokinetic profiles.
- **Structural Probes:** The chlorine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of peptide-protein complexes.
- **Cross-linking Agents:** The halogenated indole can be a site for further chemical modification or cross-linking studies.

While specific biological activity data for **L-N-Boc-5-chlorotryptophan** itself is limited, its incorporation into peptides is a key strategy for developing novel therapeutic agents and research tools. The deprotected form, 5-chlorotryptophan, has been identified in natural products with antibiotic properties[3][4][5]. This suggests that peptides containing this residue may exhibit interesting biological activities.

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## References

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